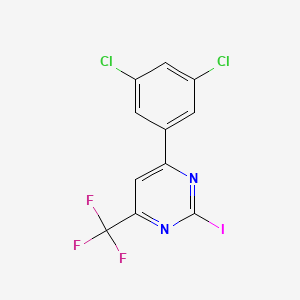
6-(3,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the pyrimidine family This compound is characterized by the presence of dichlorophenyl, iodo, and trifluoromethyl groups attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-(3,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene, ethanol, or dichloromethane. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while coupling reactions can produce complex biaryl compounds.
Aplicaciones Científicas De Investigación
6-(3,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Pharmaceuticals: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways.
Agrochemicals: The compound can be used in the development of agrochemicals, such as herbicides and pesticides, due to its potential bioactivity.
Materials Science: The compound’s chemical properties make it suitable for use in materials science, including the development of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 6-(3,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine: This compound shares a similar pyrimidine core with dichlorophenyl and trifluoromethyl groups but differs in the substitution pattern.
Trifluoromethylpyridines: These compounds contain a trifluoromethyl group attached to a pyridine ring and are used in various applications, including agrochemicals and pharmaceuticals.
Uniqueness
The uniqueness of 6-(3,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the iodo group allows for versatile chemical transformations, while the trifluoromethyl group enhances the compound’s stability and bioactivity.
Propiedades
Fórmula molecular |
C11H4Cl2F3IN2 |
|---|---|
Peso molecular |
418.96 g/mol |
Nombre IUPAC |
4-(3,5-dichlorophenyl)-2-iodo-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H4Cl2F3IN2/c12-6-1-5(2-7(13)3-6)8-4-9(11(14,15)16)19-10(17)18-8/h1-4H |
Clave InChI |
SPXLXWCMZZVYFM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=NC(=N2)I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Boc-8-(1-phenylethyl)-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B13715404.png)
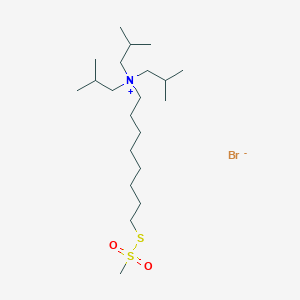
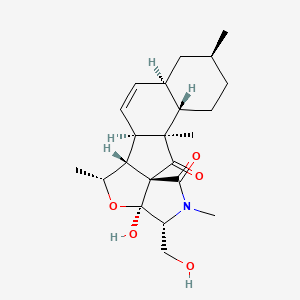
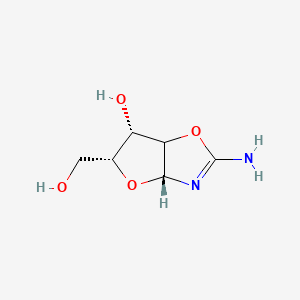

![1-[1-(3-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13715439.png)
![4-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13715457.png)

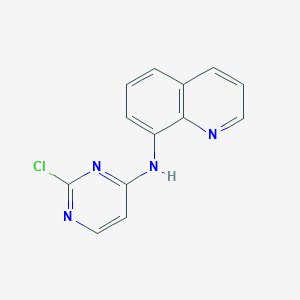

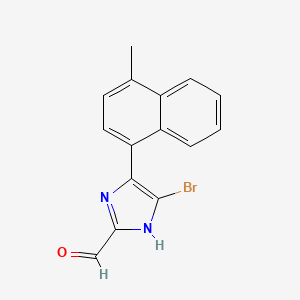

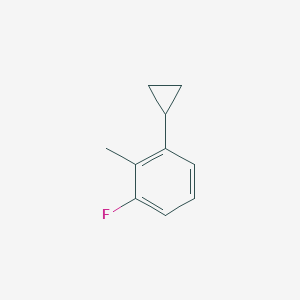
![4-Chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715502.png)
